[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol
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Overview
Description
[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol: is an organic compound belonging to the class of triazoles This compound is characterized by the presence of a trifluoromethyl group and a hydroxymethyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol: can be compared with other similar compounds, such as:
[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol: Similar structure but with a pyrazole ring instead of a triazole ring.
[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]amine: Similar structure but with an amino group instead of a hydroxymethyl group.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2763786-71-4 |
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Molecular Formula |
C5H6F3N3O |
Molecular Weight |
181.1 |
Purity |
95 |
Origin of Product |
United States |
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